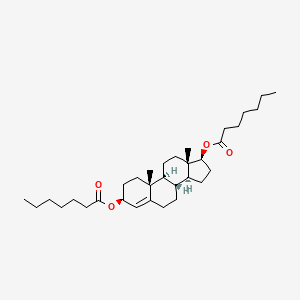
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is a synthetic derivative of androst-4-ene-3,17-diol, a compound that belongs to the class of androgens. It is characterized by the presence of two ester groups attached to the 3beta and 17beta positions of the steroid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of androst-4-ene-3beta,17beta-diol dienanthate typically involves the esterification of androst-4-ene-3,17-diol with enanthic acid (heptanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of androst-4-ene-3beta,17beta-diol dienanthate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The use of automated systems ensures consistent quality and efficiency in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new ester derivatives or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and the treatment of certain medical conditions.
Wirkmechanismus
The mechanism of action of androst-4-ene-3beta,17beta-diol dienanthate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen-responsive genes and the regulation of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androst-4-ene-3,17-diol: The parent compound of androst-4-ene-3beta,17beta-diol dienanthate, known for its androgenic activity.
Androst-5-ene-3beta,17beta-diol: A similar compound with a different double bond position, affecting its biological activity.
Androst-4-ene-3beta,17alpha-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is unique due to its esterified structure, which enhances its stability and modifies its pharmacokinetic properties. This structural modification allows for prolonged activity and improved bioavailability compared to its non-esterified counterparts .
Eigenschaften
CAS-Nummer |
81340-54-7 |
|---|---|
Molekularformel |
C33H54O4 |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h23,25-29H,5-22H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI-Schlüssel |
HRJJFVJCPGNUMA-HFETUNNBSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
Isomerische SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
Kanonische SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
Synonyme |
ADDEA androst-4-ene-3 beta,17 beta-diol dienanthate androst-4-ene-3 beta,17 beta-diol diheptanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















